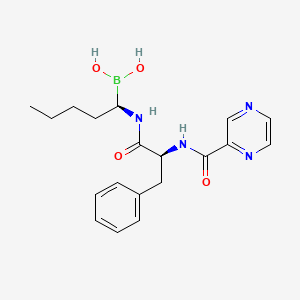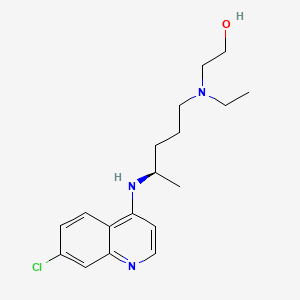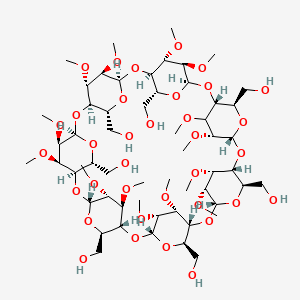
(S)-N-Démethyl Dapoxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dapoxetine and its derivatives involves multiple steps, starting from readily available precursors such as 3-chloropropiophenone. A concise asymmetric total synthesis of (S)-dapoxetine, from which (S)-N-Demethyl Dapoxetine can be derived, includes a highly stereoselective amination of chiral benzylic ether with retention of stereochemistry using chlorosulfonyl isocyanate (S. Kim et al., 2012). Another method involves catalytic asymmetric reduction, alkylation, O-methylsulfonylation, SN2 dimethylamination, and salt formation (Xu Da-quan).
Molecular Structure Analysis
The molecular structure of Dapoxetine and its derivatives, including (S)-N-Demethyl Dapoxetine, is crucial for understanding its pharmacological properties. The structure elucidation of a process-related impurity in the synthesis of Dapoxetine provides insights into the complexity of its molecular structure and the potential formation of by-products (András Darcsi et al., 2014).
Chemical Reactions and Properties
Dapoxetine undergoes various chemical reactions during its synthesis, involving intermediates and by-products. The structural elucidation of these compounds provides insights into the chemical reactions and properties associated with the synthesis of Dapoxetine and its derivatives (András Darcsi et al., 2014).
Physical Properties Analysis
The crystal structure and physical properties of (S)-Dapoxetine hydrochloride have been determined from laboratory X-ray powder diffraction data, providing valuable information on its solid-state characteristics. The compound crystallizes in an orthorhombic cell, with unit-cell parameters indicating a complex 3D arrangement of Dapoxetine hydrochloride moieties held together by hydrogen bonds, π⋯π, and C–H⋯π interactions (Analio Dugarte-Dugarte et al., 2022).
Chemical Properties Analysis
Applications De Recherche Scientifique
Applications Antivirales
“(S)-N-Démethyl Dapoxetine” a fait preuve de promesses en tant qu’inhibiteur de la polymérase ARN dépendante de l’ARN virale (RdRp), en particulier contre le virus Zika (ZIKV). Il se lie à la poche « N » au sein de la boucle d’amorçage de la protéine NS5 ZIKV, qui est un site actif essentiel impliqué dans l’initiation et l’élongation de l’ARN. Cette action de liaison supprime la réplication intracellulaire du ZIKV, démontrant un effet antiviral dépendant de la concentration avec une cytotoxicité minimale {svg_1}.
Effets Neuroprotecteurs
Dans les modèles d’accident vasculaire cérébral ischémique, “this compound” a été observé pour prévenir les dommages neuronaux et améliorer les résultats fonctionnels. Il module l’inflammation et le stress oxydatif, qui sont des facteurs clés dans les lésions d’ischémie/reperfusion cérébrale. Le composé atténue de manière significative les déficits neurocomportementaux, réduit le volume de l’infarctus cérébral et les dommages histopathologiques, suggérant son potentiel pour améliorer la fonction neurologique et réduire les dommages cérébraux {svg_2}.
Récupération après un AVC
Les inhibiteurs sélectifs de la recapture de la sérotonine (ISRS), y compris “this compound”, ont été associés à des effets positifs sur la fonction motrice et cognitive post-AVC. L’action du composé pour réduire la peroxydation lipidique, la caspase-3 et les médiateurs inflammatoires comme le TNF-α et l’iNOS, contribue à son potentiel thérapeutique pour améliorer la récupération après un AVC {svg_3}.
Réaffectation des médicaments
Le concept de réaffectation des médicaments consiste à trouver de nouvelles applications thérapeutiques pour les médicaments existants. “this compound”, initialement utilisé pour l’éjaculation précoce, est désormais étudié pour son potentiel dans le traitement d’autres affections, telles que les infections virales et les maladies neurodégénératives. Cette approche peut réduire considérablement le temps et le coût associés au développement de médicaments {svg_4}.
Études d’amarrage moléculaire
Les études d’amarrage moléculaire ont utilisé la structure cristalline de la protéine NS5 ZIKV pour explorer l’efficacité de liaison de “this compound”. De telles études aident à comprendre les interactions moléculaires et le potentiel du composé en tant qu’agent antiviral {svg_5}.
Analyse pharmacologique
L’analyse pharmacologique de “this compound” comprend l’exploration de son affinité de liaison à divers transporteurs de recapture des neurotransmetteurs. Cette analyse est cruciale pour comprendre ses applications thérapeutiques plus larges au-delà de son utilisation initiale {svg_6}.
Analyse des voies
L’analyse des voies est une méthode utilisée pour identifier les voies biologiques qu’un médicament comme “this compound” peut influencer. Cela peut révéler des effets hors cible potentiels ou de nouvelles utilisations thérapeutiques basées sur des mécanismes partagés avec d’autres médicaments {svg_7}.
Surveillance des données cliniques
La surveillance des données cliniques des patients traités par “this compound” pour son utilisation approuvée peut fournir des informations sur les avantages ou les effets secondaires inattendus. Ces informations peuvent être précieuses pour identifier de nouvelles applications de recherche ou des populations de patients qui pourraient bénéficier du médicament {svg_8}.
Mécanisme D'action
Target of Action
The primary target of (S)-N-Demethyl Dapoxetine, similar to its parent compound Dapoxetine, is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic clefts, which are spaces between neurons where neurotransmitters are exchanged .
Mode of Action
(S)-N-Demethyl Dapoxetine acts by inhibiting the neuronal reuptake of serotonin, leading to an increase in serotonin activity . This interaction with its targets results in the potentiation of serotonin activity, which is thought to be related to the central ejaculatory neural circuit, comprising spinal and cerebral areas that form a highly interconnected network .
Biochemical Pathways
The biochemical pathways affected by (S)-N-Demethyl Dapoxetine are primarily related to the serotonin system. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation and delay in ejaculation, which is why Dapoxetine is used in the treatment of premature ejaculation .
Pharmacokinetics
The pharmacokinetics of (S)-N-Demethyl Dapoxetine are characterized by a short time to maximum serum concentration (about 1 hour) and rapid elimination (initial half-life of 1-2 hours) . This unique pharmacokinetic profile allows for swift onset of action and consistent plasma concentrations with multiple doses .
Result of Action
The molecular and cellular effects of (S)-N-Demethyl Dapoxetine’s action are primarily related to its impact on serotonin activity. By increasing serotonin levels in the synaptic clefts, it can influence various cellular processes regulated by serotonin . In addition, it has been suggested that (S)-N-Demethyl Dapoxetine and its parent compound D
Analyse Biochimique
Biochemical Properties
(S)-N-Demethyl Dapoxetine is primarily metabolized to its mono-desmethyl analogue . It interacts with various enzymes and proteins, including the serotonin transporter, which it inhibits, leading to an increase in serotonin’s action at the postsynaptic cleft .
Cellular Effects
(S)-N-Demethyl Dapoxetine influences cell function by modulating serotonin levels. It inhibits the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and promoting delay in ejaculation . This impacts cell signaling pathways and potentially influences gene expression and cellular metabolism.
Molecular Mechanism
The mechanism of action of (S)-N-Demethyl Dapoxetine is presumed to work by inhibiting the serotonin transporter and subsequently increasing serotonin’s action at pre- and postsynaptic receptors . This results in changes in gene expression and potential enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Dapoxetine, from which it is derived, is known for its fast-acting property, making it suitable for on-demand administration
Dosage Effects in Animal Models
While specific studies on (S)-N-Demethyl Dapoxetine in animal models are limited, research on Dapoxetine has shown neuroprotective properties against ischemic stroke in rat models at two dose levels (30 or 60 mg/kg)
Metabolic Pathways
The metabolic pathways of (S)-N-Demethyl Dapoxetine involve its biotransformation primarily to its mono-desmethyl analogue . This process likely involves various enzymes and cofactors, and could potentially impact metabolic flux or metabolite levels.
Transport and Distribution
Given its structural similarity to Dapoxetine, it is likely that it is also rapidly absorbed and eliminated in the body .
Propriétés
IUPAC Name |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPXXMPTQHFGC-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

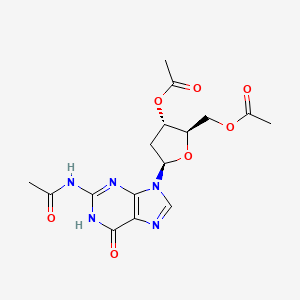
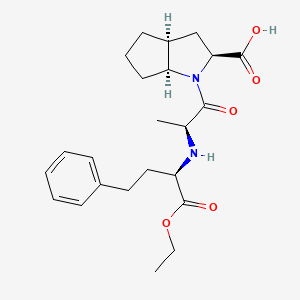
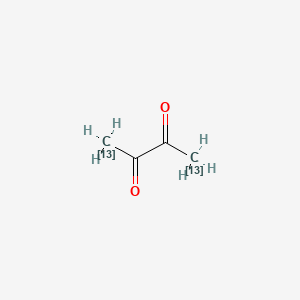

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)
![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)
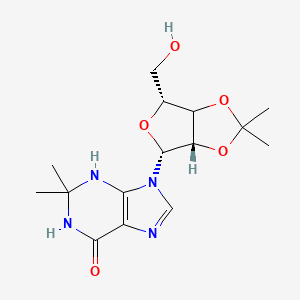
![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)
